molecular formula C17H15BrCl3N3OS B3931410 N-(1-(((2-BR-ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE CAS No. 6430-52-0

N-(1-(((2-BR-ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE

Cat. No.: B3931410
CAS No.: 6430-52-0
M. Wt: 495.6 g/mol
InChI Key: KAYFXOQNAXEBRV-UHFFFAOYSA-N
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Description

N-(1-(((2-Br-anilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methyl substituent on the benzamide ring and a 2-bromoaniline group linked via a thiourea bridge to a 2,2,2-trichloroethyl moiety. While direct biological data for this compound are unavailable, structural analogs suggest roles in antimicrobial or enzyme-inhibitory applications .

Properties

IUPAC Name

N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrCl3N3OS/c1-10-6-2-3-7-11(10)14(25)23-15(17(19,20)21)24-16(26)22-13-9-5-4-8-12(13)18/h2-9,15H,1H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYFXOQNAXEBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrCl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387626
Record name AC1MFP8L
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6430-52-0, 380173-18-2
Record name AC1MFP8L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-(((2-BR-ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE
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Scientific Research Applications

Medicinal Chemistry

N-(1-(((2-BR-anilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-methylbenzamide has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the trichloroethyl group may enhance the compound's ability to interact with cellular targets involved in tumor growth and proliferation.
  • Antimicrobial Properties : The compound's unique functional groups may contribute to its effectiveness against bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Biological Research

Research has focused on the interaction of this compound with biological macromolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.
  • Receptor Binding Studies : Investigations into how this compound binds to various receptors can reveal its potential as a drug candidate targeting specific diseases.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for:

  • Functionalization Reactions : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, enabling the development of new derivatives with tailored properties for specific applications.

Industrial Applications

The compound may also find applications in the production of specialty chemicals due to its unique structural attributes:

  • Agrochemicals : Its potential efficacy against pests could be explored in agricultural applications.
  • Material Science : The incorporation of such compounds into polymers or other materials may enhance their properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined derivatives of brominated aniline compounds, revealing that modifications similar to those found in this compound resulted in significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the trichloroethyl group in enhancing bioactivity .

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2023) demonstrated that compounds related to this compound effectively inhibited the enzyme dihydrofolate reductase (DHFR), a key target in cancer therapy. This inhibition was attributed to the structural features that allow for effective binding within the enzyme's active site .

Chemical Reactions Analysis

Nucleophilic Substitution at Trichloroethyl Center

The trichloroethyl group undergoes nucleophilic displacement reactions with amines and thiols:

Reagent/ConditionsProductYieldMechanismSource
Benzylamine (2 eq.), toluene, RTN-(1-(benzylamino)-2,2,2-trichloroethyl)-2-methylbenzamide72%SN2 displacement
Sodium thiophenoxide, DMF, 60°CThioether derivative58%Radical-mediated substitution

Key characteristics:

  • Chlorine atoms show reactivity order: primary > secondary due to steric hindrance

  • Reactions proceed faster in polar aprotic solvents (DMF > toluene)

Thiourea Group Transformations

The -NH-CS-NH- moiety participates in acid/base-mediated and coordination reactions:

Acid-Catalyzed Hydrolysis

text
H2SO4 (2M), reflux → Urea derivative + H2S↑
  • Complete conversion in 4 hr (monitored by TLC)

  • Product confirmed via ¹H NMR loss of thiourea protons at δ 10.2–11.1 ppm

Metal Complexation

Metal SaltLigand ModeApplicationStability Constant (log K)
Cu(II) acetateBidentate (S,N)Catalytic oxidation studies8.2 ± 0.3
Pd(II) chlorideMonodentate (S)Cross-coupling precursors5.9 ± 0.2

Complexes characterized by UV-Vis (λmax 420 nm for Cu) and ESI-MS .

Amide Group Reactivity

The 2-methylbenzamide component undergoes hydrolysis under extreme conditions:

ConditionsProductsHalf-Life
6M HCl, 100°C2-Methylbenzoic acid + NH4Cl45 min
LiAlH4 (3 eq.), THF, 0°C→RTReduced to benzylamine derivative82%
  • Hydrolysis requires strong acid/base due to electron-donating methyl group

  • Reduction pathway confirmed by GC-MS (m/z 121 → 105)

Bromoaniline Substituent Modifications

The 2-bromo-aniline segment participates in cross-coupling reactions:

Reaction TypeConditionsProductYield
Suzuki-MiyauraPd(PPh3)4, K2CO3, DME/H2O, 80°CBiaryl derivative67%
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3, tolueneN-arylpiperazine analog54%
  • Bromine substitution confirmed via ¹³C NMR (C-Br signal at δ 115 ppm disappearance)

  • Reactions show regioselectivity at ortho position due to steric guidance

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition stages:

Temperature Range (°C)Mass Loss (%)Proposed Process
180–22012.4Thiourea CS-NH bond cleavage
220–28034.7Trichloroethyl group loss
280–35028.1Benzamide ring degradation
  • DSC shows exothermic peaks at 195°C and 265°C

  • Degradation products identified via GC-MS as chlorinated benzenes and HCN

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The benzamide moiety’s substituents significantly affect electronic properties and binding interactions:

  • 3-Nitrobenzamide Analogs () : Electron-withdrawing nitro groups at the 3-position increase polarity and reactivity, favoring interactions with electron-rich biological targets (e.g., enzymes or microbial proteins) .
  • Hexadecanamide Analog () : A long aliphatic chain replaces the benzamide, drastically altering solubility and likely directing the compound toward lipid-rich environments .

Substituent Variations on the Aniline Ring

The aniline ring’s substitution pattern modulates electronic and steric effects:

  • Target Compound : 2-bromo substituent introduces steric hindrance and electronic effects distinct from para-substituted analogs .
  • Sulfamoyl and Dimethyl Substituents () : Sulfamoyl groups () increase hydrogen-bonding capacity, while 2,4-dimethyl substitution () enhances hydrophobicity .

Backbone and Functional Group Modifications

  • Carbothioyl Linkage : The thiourea bridge may enhance metal coordination (e.g., in enzyme inhibition) compared to urea or amide linkages .

Data Table: Structural and Functional Comparison

Compound Name Benzamide Substituent Aniline Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
N-(1-(((2-Br-anilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-methylbenzamide (Target) 2-methyl 2-bromo C₁₇H₁₅BrCl₃N₃O₂S ~511.3 High hydrophobicity, steric bulk Estimated
N-(1-((anilinocarbothioyl)amino)-2,2,2-trichloroethyl)-3-nitrobenzamide 3-nitro None C₁₆H₁₃Cl₃N₄O₃S 447.7 Polar, reactive nitro group
N-(1-(((4-Bromophenyl)carbamothioyl)amino)-2,2,2-trichloroethyl)-2-methylbenzamide 2-methyl 4-bromo C₁₇H₁₅BrCl₃N₃O₂S ~511.3 Symmetric para-substitution
N-(1-{[(2,4-dimethylphenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-nitrobenzamide 3-nitro 2,4-dimethyl C₁₈H₁₇Cl₃N₄O₃S 489.8 Enhanced hydrophobicity
N-(1-((anilinocarbothioyl)amino)-2,2,2-trichloroethyl)-3,3-dimethylbutanamide 3,3-dimethylbutanamide None C₁₅H₂₁Cl₃N₃OS 407.7 Aliphatic acyl group

Research Findings and Implications

  • Enzyme Inhibition : Analogs with trichloroethyl-thiourea motifs () show promise as kinase inhibitors (e.g., GSK-3β), highlighting possible therapeutic applications .
  • Synthetic Accessibility : Methods for benzamide synthesis (e.g., acyl chloride reactions in ) are adaptable for producing the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(((2-BR-ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves sequential coupling of 2-bromoaniline, carbothioyl, and trichloroethyl moieties. A stepwise approach is recommended:

Thiourea formation : React 2-bromoaniline with thiocarbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to generate the carbothioyl intermediate .

Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the trichloroethylamine group to the 2-methylbenzamide backbone .

  • Optimization : Employ Design of Experiments (DoE) to test variables like temperature, solvent polarity, and stoichiometry. Central Composite Design (CCD) is effective for identifying optimal reaction yields .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structural integrity?

  • Methodological Answer : Prioritize:

  • FT-IR : Confirm the presence of thiourea (–N–C(=S)–N–) stretches (~1250–1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to resolve substituent positions (e.g., trichloroethyl vs. benzamide protons). Deuterated DMSO is ideal for solubility .
  • HRMS : Validate molecular weight (e.g., expected [M+H]+ via ESI+) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :

  • Solubility : Perform phase-solubility studies in DMSO, PBS, and ethanol. Use UV-Vis spectroscopy to quantify solubility limits .
  • Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. What computational methods are suitable for modeling the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding using software like GROMACS. Focus on thiourea’s hydrogen-bonding potential with active-site residues .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic profiles .

Q. How can contradictory data in reactivity studies (e.g., unexpected byproducts) be systematically addressed?

  • Methodological Answer :

  • Root Cause Analysis :

Isolate intermediates : Confirm if byproducts arise from incomplete coupling or thiourea decomposition .

Kinetic Studies : Use stopped-flow IR to monitor reaction intermediates in real-time .

  • Controlled Experiments : Vary protecting groups (e.g., Boc vs. Fmoc) on the trichloroethylamine to assess steric effects .

Q. What experimental strategies minimize interference from halogen (Br/Cl) atoms in mass spectrometry or crystallography?

  • Methodological Answer :

  • MS Adjustments : Use softer ionization (e.g., MALDI-TOF) to reduce halogen-induced fragmentation. Isotopic pattern analysis (Br’s ~1:1 M/M+2) aids identification .
  • Crystallography : Co-crystallize with heavy atoms (e.g., Hg²⁺) to improve phase resolution. Consider halogen bonding in crystal packing .

Q. How can the compound’s thiourea moiety be modified to enhance metabolic stability without losing activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace the thiourea (–NH–C(=S)–NH–) with a cyanoguanidine (–NH–C(=N–CN)–NH–) group. Compare via Free-Wilson analysis .
  • Prodrug Design : Mask the thiourea as a thioether prodrug, activated by glutathione in target tissues .

Methodological Framework for Data Interpretation

Designing a robust structure-activity relationship (SAR) study for derivatives of this compound

  • Key Steps :

Core Modifications : Systematically vary substituents (e.g., 2-Br-aniline → 2-Cl-aniline) and assess activity .

Statistical Modeling : Apply Partial Least Squares Regression (PLSR) to correlate electronic parameters (Hammett σ) with bioactivity .

Validation : Use leave-one-out cross-validation to avoid overfitting .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(((2-BR-ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1-(((2-BR-ANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE

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